molecular formula C15H14ClFN2 B1665614 ADX 10059 hydrochloride CAS No. 757949-98-7

ADX 10059 hydrochloride

Cat. No. B1665614
M. Wt: 276.73 g/mol
InChI Key: BDXXMGYKLQZXOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ADX 10059 hydrochloride, also known as Raseglurant, is a potent and selective negative allosteric modulator of the mGlu5 receptor . The mGlu5 receptor is a G protein-coupled receptor and is a receptor for glutamate, which is a primary neurotransmitter involved in signaling in the central nervous system .


Molecular Structure Analysis

The chemical formula of ADX 10059 hydrochloride is C15H13FN2.HCl . It has a molecular weight of 276.74 . The exact structure can be found in various chemical databases.


Physical And Chemical Properties Analysis

ADX 10059 hydrochloride is a yellow solid . It is soluble to 25 mM in water and to 100 mM in DMSO . It should be stored in a desiccated state at room temperature .

Scientific Research Applications

Adsorption Properties and Drug Delivery Systems

  • Graphene Oxide for Drug Adsorption : Graphene oxide has been studied for its high adsorption capacity, particularly for doxorubicin hydrochloride, an anticancer agent. This research highlights the potential of graphene oxide in minimizing side effects of drugs like doxorubicin hydrochloride by optimizing drug carriers (Wu et al., 2013).

  • Polymeric Micelles for Drug Delivery : Combinatorial use of natural products like resveratrol and quercetin in polymeric micelles has been explored to mitigate doxorubicin hydrochloride induced cardiotoxicity. This approach shows promise in enhancing the therapeutic efficacy of cancer treatments while reducing side effects (Coté et al., 2015).

  • Metal-Organic Frameworks for Drug Release : Nanostructures like MIL-100 have been used for the sustainable release of drugs like doxycycline hydrochloride. Such frameworks offer controlled drug release, highlighting their potential in effective drug delivery systems (Taherzade et al., 2017).

Cancer Treatment and Cardiotoxicity

  • DNA Biomarkers in Cardiomyopathy : Research on Adriamycin (doxorubicin hydrochloride) identified DNA biomarkers that could potentially signal early signs of cardiotoxicity, a common side effect of this cancer treatment drug (Hahm et al., 2003).

  • Mitigating Cardiotoxicity in Cancer Drugs : Studies have shown that the overexpression of thioredoxin-1 in mice can attenuate adriamycin-induced cardiotoxicity, suggesting a potential pathway to mitigate the cardiac side effects of certain cancer drugs (Shioji et al., 2002).

  • Polyphosphazene Vesicles for Drug Resistance Reversal : Research has focused on using polyphosphazene vesicles for co-delivery of doxorubicin hydrochloride and chloroquine, aiming to reverse drug resistance and enhance the efficacy of cancer therapy (Xu et al., 2016).

properties

IUPAC Name

2-[2-(3-fluorophenyl)ethynyl]-4,6-dimethylpyridin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2.ClH/c1-10-8-11(2)18-14(15(10)17)7-6-12-4-3-5-13(16)9-12;/h3-5,8-9H,17H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXXMGYKLQZXOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1N)C#CC2=CC(=CC=C2)F)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ADX 10059 hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ADX 10059 hydrochloride
Reactant of Route 2
Reactant of Route 2
ADX 10059 hydrochloride
Reactant of Route 3
ADX 10059 hydrochloride
Reactant of Route 4
Reactant of Route 4
ADX 10059 hydrochloride
Reactant of Route 5
Reactant of Route 5
ADX 10059 hydrochloride
Reactant of Route 6
ADX 10059 hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.